molecular formula C13H18N2O3 B8110227 Rel-(3Ar,5R,7Ar)-N-(Furan-2-Ylmethyl)Octahydropyrano[3,2-B]Pyrrole-5-Carboxamide

Rel-(3Ar,5R,7Ar)-N-(Furan-2-Ylmethyl)Octahydropyrano[3,2-B]Pyrrole-5-Carboxamide

Cat. No.: B8110227
M. Wt: 250.29 g/mol
InChI Key: RPIADIKERDUHNA-IJLUTSLNSA-N
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Description

Rel-(3Ar,5R,7Ar)-N-(Furan-2-Ylmethyl)Octahydropyrano[3,2-B]Pyrrole-5-Carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring and a pyrrole ring fused with an octahydropyrano moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3Ar,5R,7Ar)-N-(Furan-2-Ylmethyl)Octahydropyrano[3,2-B]Pyrrole-5-Carboxamide typically involves multicomponent and multicatalytic reactions. One such method includes the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system formed from a gold complex and a chiral phosphoric acid . The reaction conditions are optimized to achieve high stereoselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalytic systems can be scaled up for industrial applications, ensuring the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Rel-(3Ar,5R,7Ar)-N-(Furan-2-Ylmethyl)Octahydropyrano[3,2-B]Pyrrole-5-Carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrrole ring.

    Substitution: Substitution reactions can occur at the furan and pyrrole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include various furan and pyrrole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Rel-(3Ar,5R,7Ar)-N-(Furan-2-Ylmethyl)Octahydropyrano[3,2-B]Pyrrole-5-Carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3Ar,5R,7Ar)-N-(Furan-2-Ylmethyl)Octahydropyrano[3,2-B]Pyrrole-5-Carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3Ar,5R,7Ar)-N-(Furan-2-Ylmethyl)Octahydropyrano[3,2-B]Pyrrole-5-Carboxamide is unique due to its complex structure, which combines a furan ring, a pyrrole ring, and an octahydropyrano moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aR,5R,7aR)-N-(furan-2-ylmethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(15-8-9-2-1-7-17-9)12-4-3-10-11(18-12)5-6-14-10/h1-2,7,10-12,14H,3-6,8H2,(H,15,16)/t10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIADIKERDUHNA-IJLUTSLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2C1NCC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@H]2[C@@H]1NCC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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